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Compound of Interest

Compound Name: Fast Green free acid

CAS No.: 25738-40-3

Cat. No.: B1672073

Get Quote

Executive Summary
Fast Green FCF (Fast Green) is often categorized merely as a triphenylmethane histological

stain (Food Green 3). However, in the context of neuropharmacology and drug development, it

acts as a potent, bioactive small molecule with specific targets in synaptic transmission and

protein aggregation.

This guide dissects the pharmacological profile of Fast Green, specifically focusing on its role

as a Vesicular Glutamate Transporter (VGLUT) inhibitor, a P2X purinergic receptor modulator,

and an amyloidogenic disruptor. While the "Free Acid" form refers to the protonated, non-salt

chemical species, the pharmacological activity described herein relies on the anionic

pharmacophore liberated in physiological environments.

Section 1: Chemical Identity & Physiochemical
Basis
The pharmacological efficacy of Fast Green is dictated by its triphenylmethane scaffold, which

enables dual functionality: electrostatic interaction with cationic protein domains and steric
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interference with receptor channels.

The "Free Acid" vs. Salt Distinction
Researchers must distinguish between the reagent forms to ensure experimental validity:

Fast Green FCF (Salt): The disodium salt. Highly water-soluble. Used in most aqueous

biological assays.

Fast Green (Free Acid): The protonated form. Low water solubility; soluble in ethanol/organic

solvents.

Operational Note: In physiological buffers (pH 7.4), the free acid dissociates. The active

pharmacological species is the trivalent anion. The free acid form is primarily used when

non-aqueous delivery or specific lipophilicity is required during reagent preparation.

Pharmacophore Properties[1]
Structure: Triphenylmethane backbone with hydroxyl and sulfonate groups.

Binding Mode: The sulfonate groups (

) act as high-affinity anchors for basic amino acid residues (Arginine, Lysine, Histidine) in
target proteins (e.g., VGLUT, Amyloid-

).

Section 2: Primary Neurological Mechanism (VGLUT
Inhibition)
The most critical pharmacological application of Fast Green in neuroscience is its ability to

silence glutamatergic transmission presynaptically.

Mechanism of Action
Fast Green acts as a potent inhibitor of Vesicular Glutamate Transporters (VGLUTs). Unlike

postsynaptic receptor antagonists (which block the signal after release), Fast Green prevents

the signal from being "loaded" into the synaptic vesicle.
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Target: VGLUT1, VGLUT2, and VGLUT3.

Mode: Competitive inhibition with L-glutamate for the transporter site on the vesicle

membrane.

Outcome:

Synaptic vesicles remain empty or partially filled.

Action potentials trigger vesicle fusion, but no (or little) glutamate is released.

Electrophysiological Signature: Reduction in the frequency of miniature Excitatory

Postsynaptic Currents (mEPSCs) without altering their amplitude. This confirms a

presynaptic locus of action.[1][2]

Kinetic Profile
IC50 (VGLUT):

200–250

M (Van Hooft, 2002).[2]

Selectivity: High selectivity against GABA transporters, making it a specific tool for isolating

glutamatergic pathways.

Section 3: Purinergic Signaling & Pain Modulation
(P2X7/P2X4)
Recent drug development efforts have repurposed Fast Green as a modulator of purinergic

signaling, specifically for neuropathic pain and inflammation.

P2X7 Receptor Antagonism
Fast Green is a structural analog of Brilliant Blue G (BBG), a known P2X7 antagonist.[3] P2X7

receptors on microglia regulate the release of pro-inflammatory cytokines (IL-1

).
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Mechanism: Fast Green binds to the extracellular domain of the P2X7 receptor, preventing

ATP-induced channel opening.

Therapeutic Effect: Downregulation of neuroinflammation in spinal cord injury and

neuropathic pain models.

P2X4 Downregulation
Unlike simple antagonism, systemic administration of Fast Green has been shown to reduce

the expression levels of P2X4 receptors in the spinal cord, providing a long-term analgesic

effect in inflammatory pain models.

Section 4: Amyloid & Synuclein Aggregation
Inhibition[5]
In Alzheimer’s and Parkinson’s disease research, Fast Green acts as a "chemical chaperone."

Interference Mechanism
Fast Green interferes with the

-sheet stacking essential for amyloid fibril formation.

-

Stacking: The aromatic rings of Fast Green intercalate between the aromatic residues of
Amyloid-

(A

) or

-synuclein.

Electrostatic Disruption: The sulfonate groups bind to the Histidine/Lysine residues (e.g.,

H13, H14, K16 in A

), destabilizing the salt bridges required for fibril elongation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result: Shifts the aggregation pathway toward non-toxic, amorphous aggregates rather than

cytotoxic fibrils.

Section 5: Visualization of Pharmacological
Pathways
The following diagram illustrates the dual neuropharmacological blockade mediated by Fast

Green: the presynaptic VGLUT inhibition and the microglial P2X7 modulation.

Presynaptic Terminal (Neuron)
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Cytosolic Glutamate VGLUT TransporterSubstrate Synaptic VesicleLoading Blocked Vesicle FusionRelease Failure
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Click to download full resolution via product page

Caption: Dual mechanism of Fast Green FCF: 1) Presynaptic inhibition of glutamate loading via

VGLUT blockade. 2) Anti-inflammatory action via P2X7 receptor antagonism on microglia.[3]

Section 6: Experimental Protocols
Protocol A: VGLUT Inhibition Assay (Vesicular Uptake)
Purpose: To quantify the potency of Fast Green as a glutamate transport inhibitor.

Reagents:
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Crude Synaptic Vesicles (LP2 fraction) from rat brain.

Assay Buffer: 0.32 M Sucrose, 10 mM HEPES-KOH (pH 7.4), 4 mM KCl, 4 mM MgSO4.

Radiotracer: [³H]-L-Glutamate.

Fast Green FCF (dissolved in buffer).

Workflow:

Preparation: Resuspend LP2 vesicle fraction in Assay Buffer.

Pre-incubation: Incubate 100

g vesicle protein with varying concentrations of Fast Green (1

M – 1 mM) for 10 minutes at 30°C.

Activation: Add 2 mM ATP to energize the V-ATPase proton pump (essential for VGLUT

function).

Initiation: Add 50

M [³H]-L-Glutamate.

Transport: Incubate for 10 minutes at 30°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in polyethylenimine).

Wash: Wash filters 3x with ice-cold buffer to remove non-sequestered glutamate.

Quantification: Liquid scintillation counting.

Control: Measure non-specific uptake using FCCP (protonophore) to collapse the gradient.

Calculation: Specific Uptake = Total Uptake - FCCP Uptake.

Protocol B: Amyloid Fibrillogenesis Inhibition (ThT
Assay)
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Purpose: To screen Fast Green for anti-aggregation activity.

Reagents:

A

(1-42) peptide monomer (20

M).

Thioflavin T (ThT) dye (10

M).

Fast Green FCF (1:1 to 1:10 molar ratio vs A

).

Workflow:

Baseline: Dissolve A

in PBS (pH 7.4).

Treatment: Add Fast Green FCF to the A

solution.

Incubation: Incubate at 37°C with quiescent shaking for 24–48 hours.

Measurement: Aliquot samples into a 96-well plate containing ThT solution.

Read: Measure Fluorescence Intensity (Ex: 440 nm / Em: 485 nm).

Interpretation: High fluorescence = Fibrils. Low fluorescence = Inhibition/Amorphous

aggregates.

Section 7: Quantitative Data Summary
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Pharmacological
Target

Effect Ki / IC50
Physiological
Outcome

VGLUT (1, 2, 3)
Inhibition

(Presynaptic)

~200-250

M

Reduced excitatory

neurotransmission;

silenced synapses.

P2X7 Receptor Antagonism
N/A (Micromolar

range)

Reduced IL-1

release; analgesia;

reduced

neuroinflammation.

Amyloid- Aggregation Inhibition 1:1 Stoichiometry

Prevention of

cytotoxic fibril

formation; reduced

neurotoxicity.[4]

Histology Staining N/A (pH dependent)

Stains basic proteins

(histones) green in

alkaline/acidic shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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